2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H5F4NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the nitro and fluoro substituents. One common method involves the nitration of 2,2,2-trifluoroacetophenone followed by fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and selectivity towards specific targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: Similar structure but with different positional isomerism.
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol: Positional isomer with similar functional groups.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is unique due to its specific arrangement of trifluoromethyl and nitrophenyl groups, which can result in distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C8H5F4NO3 |
---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H |
InChI Key |
NGTNOBHYSZBVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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